Cas no 1429900-96-8 (2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid)

2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid
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- インチ: 1S/C13H12N2O4/c1-19-10-7-11(16)15(8-12(17)18)14-13(10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)
- InChIKey: LSCXTIARHVPYRA-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2)=NN(CC(O)=O)C(=O)C=C1OC
2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504229-1g |
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)aceticacid |
1429900-96-8 | 97% | 1g |
$396 | 2023-03-07 |
2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid 関連文献
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acidに関する追加情報
Research Briefing on 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid (CAS: 1429900-96-8)
2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid (CAS: 1429900-96-8) is a pyridazine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies exploring its biological activity, synthetic pathways, and pharmacological properties. The following briefing provides an overview of the latest research developments related to this compound.
Recent studies have focused on the synthesis and optimization of 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug discovery. The compound's structure-activity relationship (SAR) has also been investigated, revealing that the methoxy and phenyl substituents play a significant role in its biological activity. These findings are pivotal for the design of more potent analogs.
In terms of biological activity, 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid has demonstrated promising results in preclinical studies. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its mechanism of action has been linked to the modulation of key signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.
Pharmacokinetic studies have further elucidated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate that 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid has favorable bioavailability and metabolic stability, which are essential for its development as a therapeutic agent. However, further optimization may be required to enhance its pharmacokinetic properties and reduce potential side effects.
The potential applications of 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid extend beyond anti-inflammatory therapy. Recent research has explored its use in oncology, where it has shown inhibitory effects on certain cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation highlights its versatility and potential as a multi-targeted therapeutic agent.
In conclusion, 2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid (CAS: 1429900-96-8) represents a promising scaffold for drug development. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, make it a valuable candidate for further investigation. Future research should focus on optimizing its structure, elucidating its precise mechanisms of action, and conducting clinical trials to evaluate its efficacy and safety in humans.
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